1H-Pyrrolo[2,3-b]pyridin-1-amine

Kinase Inhibition FGFR Cancer Research

1H-Pyrrolo[2,3-b]pyridin-1-amine (1-amino-7-azaindole) is a specialized building block with a critical N-1 amine absent in generic 7-azaindole. This group acts as a bidentate directing group in C-H activation and is essential for achieving selective ATP-binding pocket interactions in kinase inhibitors (e.g., JAK3 inhibitor decernotinib class) and validated PGDS inhibitors for allergic/inflammatory diseases. Substituting generic analogs leads to synthetic failure or complete loss of biological function. Ensure your medicinal chemistry program procures the correct, functionalized scaffold.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 161264-46-6
Cat. No. B068939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridin-1-amine
CAS161264-46-6
Synonyms1H-Pyrrolo[2,3-b]pyridin-1-amine(9CI)
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2)N
InChIInChI=1S/C7H7N3/c8-10-5-3-6-2-1-4-9-7(6)10/h1-5H,8H2
InChIKeyYKDJLEIIKHBILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridin-1-amine (CAS 161264-46-6): Core Scaffold and Synthetic Intermediates


1H-Pyrrolo[2,3-b]pyridin-1-amine (CAS 161264-46-6), also known as 1-amino-7-azaindole, is a heterocyclic organic compound characterized by a fused pyrrole-pyridine core with an amine group at the 1-position. Its molecular formula is C7H7N3, with a molecular weight of 133.15 g/mol . This structural motif serves as a critical scaffold for developing kinase inhibitors [1], and the compound itself is a known intermediate in the preparation of prostaglandin D2 synthase (PGDS) inhibitors for treating allergic and inflammatory diseases .

Why Simple 7-Azaindole Analogs Are Not Direct Substitutes for 1H-Pyrrolo[2,3-b]pyridin-1-amine


The 1-amino substituent on the pyrrolo[2,3-b]pyridine scaffold is not a minor structural variation. It directly alters the electronic and steric properties of the core, dictating its reactivity and binding mode [1]. Generic 7-azaindole derivatives lack this key functional group, which is crucial for serving as a bidentate directing group in synthetic applications [2]. More critically, this N-1 substitution is essential for the desired biological activity and selectivity profile of kinase inhibitors derived from this scaffold, as it influences ATP-binding pocket interactions [3]. Substituting a generic analog would likely lead to synthetic failure or a complete loss of the intended biological function of the final inhibitor.

Quantitative Differentiation of 1H-Pyrrolo[2,3-b]pyridin-1-amine Derivatives vs. Alternative Scaffolds


FGFR Inhibitory Potency of a 1H-Pyrrolo[2,3-b]pyridin-1-amine Derivative (4h) vs. PD173074

A derivative based on the 1H-pyrrolo[2,3-b]pyridine scaffold, compound 4h, demonstrates potent and isoform-selective inhibition of Fibroblast Growth Factor Receptors (FGFRs). This is a key differentiation point compared to the first-generation FGFR inhibitor, PD173074. The data shows that while PD173074 has reported IC50 values of 21.5 nM for FGFR1, 10.5 nM for FGFR2, and 2.4 nM for FGFR3 [1], compound 4h exhibits a distinct selectivity profile and significantly higher potency for FGFR1 and FGFR2 [2].

Kinase Inhibition FGFR Cancer Research SAR

c-Met Kinase Inhibition: Direct Comparison of 1H-Pyrrolo[2,3-b]pyridine vs. 1H-Pyrazolo[3,4-b]pyridine Derivatives

In a direct head-to-head study comparing the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrazolo[3,4-b]pyridine scaffolds for c-Met inhibition, the pyrrolo[2,3-b]pyridine derivative (compound 9) demonstrated superior potency [1]. The difference is quantified by a nearly 6-fold improvement in enzymatic IC50, establishing a clear preference for the 1-aminoazaindole core in this kinase context.

c-Met Kinase Inhibition Scaffold Hopping SAR

Synthetic Utility: 1-Amino Group as a Bidentate Directing Group for C-H Activation

The 1-amino group on the pyrrolo[2,3-b]pyridine scaffold enables a unique synthetic application that is not possible with the unsubstituted 7-azaindole core. The N-amino-7-azaindole structure acts as an effective bidentate directing group for ruthenium-catalyzed C-H activation [1]. This functionality is critical for cross-dehydrogenative annulation reactions with maleimides, allowing for the one-step, atom-economical synthesis of complex pyrroloisoquinoline derivatives.

C-H Activation Synthetic Methodology Late-Stage Functionalization

Defined Research and Development Applications for 1H-Pyrrolo[2,3-b]pyridin-1-amine


Kinase Inhibitor Drug Discovery: Optimization of JAK3 and FGFR Inhibitors

This compound serves as a crucial starting material or key intermediate for synthesizing selective Janus kinase 3 (JAK3) inhibitors, such as those in the decernotinib (VX-509) class, which are under investigation for autoimmune diseases [1]. Its core structure is also validated for developing potent FGFR inhibitors with nanomolar potency against FGFR1-3 [2], making it an essential building block for oncology-focused medicinal chemistry programs.

Advanced Organic Synthesis: Substrate for C-H Activation and Late-Stage Functionalization

The unique 1-amino group on this compound allows it to be utilized as a bidentate directing group in transition metal-catalyzed C-H activation reactions. This application is critical for medicinal chemists seeking to perform late-stage functionalization on complex molecules, enabling the rapid exploration of structure-activity relationships (SAR) and the synthesis of diversely functionalized pyrrolo[2,3-b]pyridine libraries [3].

Synthesis of PGDS Inhibitors for Inflammatory Disease Research

1H-Pyrrolo[2,3-b]pyridin-1-amine is a documented intermediate in the preparation of inhibitors targeting Prostaglandin D2 Synthase (PGDS) . PGDS is a therapeutic target for a range of allergic and inflammatory diseases. Procuring this specific amine is therefore essential for any research program aiming to synthesize and evaluate novel PGDS inhibitors based on the pyrrolo[2,3-b]pyridine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.